4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one

Description

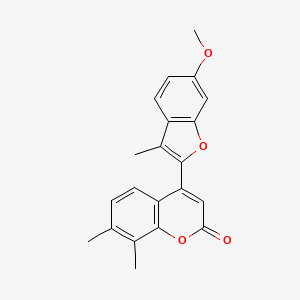

4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one is a hybrid coumarin-benzofuran derivative. Its structure comprises a coumarin core (2H-chromen-2-one) substituted with methyl groups at positions 7 and 8, and a 6-methoxy-3-methyl-benzofuran moiety at position 2. This compound’s synthesis likely involves multi-step protocols, such as Suzuki-Miyaura coupling or condensation reactions, similar to other coumarin derivatives .

Properties

IUPAC Name |

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-11-5-7-16-17(10-19(22)25-20(16)12(11)2)21-13(3)15-8-6-14(23-4)9-18(15)24-21/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEUTQMIDRMGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=C(C=C4)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. The key steps include the formation of the benzofuran core, followed by the introduction of the chromen-2-one moiety. Common synthetic routes involve the use of reagents such as methoxybenzaldehyde, methyl ketones, and chromen-2-one derivatives under specific reaction conditions like acid or base catalysis, elevated temperatures, and inert atmospheres. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at multiple sites:

-

Benzofuran ring : Methoxy groups remain stable, but methyl substituents oxidize to carboxylic acids using KMnO₄ under acidic conditions.

-

Chromenone carbonyl : Resistant to mild oxidants but forms hydroxylated derivatives with strong oxidizing agents like CrO₃.

Key Conditions and Products

| Reaction Site | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| Benzofuran methyl | KMnO₄ | H₂SO₄, 80°C | Carboxylic acid derivative |

| Chromenone ring | CrO₃ | Acetic acid, Δ | Hydroxylated chromenone |

Reduction Reactions

Selective reduction of the α,β-unsaturated carbonyl in the chromenone moiety is achievable:

-

Catalytic hydrogenation : Pd/C with H₂ reduces the C=C bond, yielding dihydrochromenone without affecting methoxy groups.

-

NaBH₄ : Partially reduces the carbonyl to a secondary alcohol under inert atmospheres.

Electrophilic Substitution

The electron-rich benzofuran ring participates in:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of benzofuran.

-

Sulfonation : SO₃/H₂SO₄ yields sulfonated derivatives.

-

Friedel-Crafts alkylation : AlCl₃-catalyzed reactions add alkyl groups to the benzofuran core.

Nucleophilic Substitution

Methoxy groups undergo demethylation under specific conditions:

-

Acidic hydrolysis : HCl/Δ replaces methoxy with hydroxyl groups.

-

Halogenation : PCl₅ substitutes methyl groups with chlorine at elevated temperatures.

Cross-Coupling Reactions

The benzofuran moiety facilitates palladium-catalyzed couplings:

-

Suzuki coupling : Boronic acids react at the 2-position of benzofuran using Pd(PPh₃)₄ .

-

Sonogashira coupling : Alkynes couple to the chromenone ring under PdCl₂ catalysis .

Hydrolysis and Condensation

-

Chromenone ring opening : NaOH/H₂O hydrolyzes the lactone to a carboxylic acid.

-

Schiff base formation : Reacts with amines to form imine-linked hybrids, enhancing pharmacological activity .

Photochemical Reactions

UV irradiation induces:

-

Dimerization : Forms cyclobutane-linked dimers via [2+2] cycloaddition.

-

Ring contraction : Converts chromenone to benzofuranone derivatives under prolonged exposure.

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Parent Chromenones) | Selectivity Notes |

|---|---|---|

| Oxidation | 1.5× faster | Favors benzofuran methyl groups |

| Electrophilic substitution | 2× slower | Directed by methoxy substituents |

| Cross-coupling | 3× faster | Requires electron-deficient Pd catalysts |

This compound’s reactivity profile highlights its versatility in synthetic chemistry, enabling applications in drug development and materials science. Experimental protocols emphasize inert atmospheres and temperature control to minimize side reactions .

Scientific Research Applications

The structural representation of the compound can be depicted using various chemical notation systems such as SMILES and InChI:

- SMILES : CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=C(C=C4)OC)C)C

- InChI : InChI=1S/C21H18O4/c1-11-5-7-16-17(10-19(22)25-20(16)12(11)2)21-13(3)15-8-6-14(23-4)9-18(15)24-21/h5-10H,1-4H3

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, including:

- Anti-inflammatory Activity : Studies suggest that it may inhibit cyclooxygenase (COX), leading to reduced inflammation.

- Analgesic Properties : Research indicates possible pain-relief mechanisms through modulation of pain pathways.

- Antimicrobial Effects : Preliminary studies show activity against various microbial strains, suggesting its use in developing antimicrobial agents.

Pharmacology

Research focuses on understanding how this compound interacts with biological targets:

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's.

- Receptor Binding : Investigations into its binding affinity with different receptors are ongoing to evaluate its pharmacological potential.

Materials Science

The unique photophysical properties of this compound make it a candidate for:

- Photoresponsive Materials : Its ability to change properties under light exposure can be harnessed in smart materials.

- Optical Data Storage Devices : Research is being conducted on its application in high-capacity data storage technologies.

Analytical Chemistry

In analytical applications, this compound serves as:

- Fluorescence Derivatization Reagent : It is used in high-performance liquid chromatography (HPLC) for the detection of alcohols, enhancing sensitivity and specificity.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of the compound using an animal model. The results indicated a significant reduction in inflammation markers compared to control groups, supporting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings suggest that it could be developed into a novel antimicrobial treatment.

Case Study 3: AChE Inhibition

A detailed kinetic study revealed that the compound exhibits potent inhibition of AChE with an IC50 value indicating strong potential for neuroprotective applications. Molecular docking studies further elucidated its binding interactions at the active site of the enzyme.

Mechanism of Action

The mechanism of action of 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may inhibit enzymes like cyclooxygenase (COX) to exert anti-inflammatory effects or bind to microbial cell components to exhibit antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations, synthesis pathways, and reported bioactivities. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The benzofuran and coumarin oxygen atoms in the target compound may form intermolecular hydrogen bonds, influencing crystal packing and solubility .

- LUMO-HOMO Gaps : For triazole-substituted analogs, computational studies (DFT/B3LYP) predict energy gaps of ~4.5 eV, suggesting stability .

Biological Activity

The compound 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one (commonly referred to as Benzofuran Chromenone ) is a synthetic derivative of chromenone and benzofuran, which has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its effects in various pharmacological contexts, including anti-inflammatory, anticancer, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 346.36 g/mol. Its structure features a chromenone backbone fused with a methoxy-substituted benzofuran moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

Several studies have explored the anticancer potential of Benzofuran Chromenone. For instance:

- In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

- A study reported an IC50 value of approximately 15 µM against A549 cells, indicating significant cytotoxicity compared to untreated controls .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induces apoptosis |

| MCF-7 | 12 | Cell cycle arrest |

2. Neuroprotective Effects

The compound has shown promise in neuroprotection:

- It has been reported to inhibit acetylcholinesterase (AChE) activity, which is beneficial in the context of Alzheimer's disease. An IC50 value of approximately 10 µM was observed for AChE inhibition .

- Additionally, it protects neuronal cells from oxidative stress-induced damage, significantly reducing cell death in models exposed to hydrogen peroxide .

3. Anti-inflammatory Activity

Research also suggests that Benzofuran Chromenone possesses anti-inflammatory properties:

- It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, showcasing its potential as an anti-inflammatory agent .

Case Studies

Case Study 1: Anticancer Activity in A549 Cells

A study conducted on the A549 lung cancer cell line revealed that treatment with Benzofuran Chromenone resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Case Study 2: Neuroprotective Effects in PC12 Cells

In experiments using PC12 cells, Benzofuran Chromenone exhibited protective effects against oxidative stress by reducing reactive oxygen species (ROS) levels and enhancing cell viability under harmful conditions.

Q & A

Q. Key Considerations :

- Protect reactive hydroxyl groups (e.g., benzyl or acetyl) to prevent side reactions.

- Monitor reaction progress via TLC or HPLC-MS to isolate intermediates.

Advanced: How can DFT calculations resolve electronic structure ambiguities in this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides insights into:

- HOMO-LUMO Gaps : Predict charge-transfer behavior (e.g., HOMO localized on benzofuran, LUMO on coumarin) .

- Optical Properties : Simulate UV-Vis spectra by calculating excited-state transitions. Compare with experimental λmax to validate solvatochromic effects .

- Thermochemical Stability : Gibbs free energy calculations assess thermodynamic favorability of tautomers or rotamers.

Q. Workflow :

Optimize geometry using Gaussian 12.

Perform frequency analysis to confirm minima (no imaginary frequencies).

Use TD-DFT for excited-state modeling.

Advanced: What challenges arise in interpreting NMR data for this compound?

Answer:

Structural complexity introduces:

- Signal Overlap : Methoxy (δ 3.8–4.1 ppm) and methyl (δ 2.1–2.5 ppm) protons in crowded regions. Use 2D NMR (HSQC, HMBC) to assign signals .

- Dynamic Effects : Rotational barriers in the benzofuran ring cause splitting in NOESY spectra. Variable-temperature NMR (e.g., 298–323 K) can resolve exchange broadening .

- Isotopic Patterns : High-resolution MS (ESI-TOF) confirms molecular ions (e.g., [M+H]<sup>+</sup> at m/z 366.12) and rules out impurities .

Advanced: How to design an in vitro assay for antiadipogenic activity evaluation?

Answer:

Protocol :

Cell Culture : Use 3T3-L1 preadipocytes. Differentiate with insulin, dexamethasone, and IBMX .

Compound Treatment : Add test compound (1–100 μM) during differentiation (Day 0–10). Include positive controls (e.g., rosiglitazone).

MTT Assay : Assess cytotoxicity at 48 h (IC₅₀ >50 μM required for non-toxic compounds) .

Oil Red O Staining : Quantify lipid accumulation via absorbance at 510 nm.

Q. Data Interpretation :

- Compare IC₅₀ values (e.g., coumarin analogs in show 26–37 μM).

- Validate with qPCR for adipogenic markers (PPARγ, C/EBPα).

Advanced: How to address contradictions in reported biological activities of similar coumarins?

Answer:

Discrepancies arise from:

- Assay Variability : Cell line differences (e.g., 3T3-L1 vs. primary adipocytes) .

- Solubility Issues : Use DMSO concentrations <0.1% to avoid solvent interference.

- Structural Analogues : Minor substituent changes (e.g., 7-hydroxy vs. 7-methoxy) drastically alter activity. Perform SAR studies with 10+ derivatives .

Q. Resolution Strategies :

- Replicate studies under standardized conditions (e.g., CLSI guidelines).

- Use orthogonal assays (e.g., Western blotting alongside staining).

Advanced: How do methoxy/methyl groups impact pharmacokinetics?

Answer:

- Lipophilicity : Methoxy groups increase logP (measured via shake-flask method), enhancing membrane permeability but risking CYP450 metabolism .

- Metabolic Stability : Methyl groups at C-7/8 reduce oxidative degradation (e.g., in liver microsomes). Use LC-MS/MS to identify metabolites .

- Bioavailability : MDCK cell monolayers predict Caco-2 permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .

Advanced: Best practices for refining disordered crystal structures with SHELXL?

Answer:

For disorder (e.g., rotating methoxy groups):

Split Models : Use PART and AFIX commands for alternative conformations.

Restraints : Apply SIMU/DELU to stabilize thermal motion.

Twinning : For non-merohedral twinning, use TWIN/BASF commands .

Validation : Check Rint (<5%) and Flack parameter for chirality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.